molecular formula C7H6N2O2S B1315477 6-(Methylsulfonyl)nicotinonitrile CAS No. 66154-68-5

6-(Methylsulfonyl)nicotinonitrile

Cat. No. B1315477
CAS RN: 66154-68-5
M. Wt: 182.2 g/mol
InChI Key: MCWUYKLVNZNIIM-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)nicotinonitrile is a chemical compound with the molecular formula C7H6N2O2S . It has an average mass of 182.200 Da and a monoisotopic mass of 182.014999 Da . This product is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 6-(Methylsulfonyl)nicotinonitrile consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be obtained from databases like ChemSpider .


Physical And Chemical Properties Analysis

6-(Methylsulfonyl)nicotinonitrile has a molecular weight of 182.2 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

6-(Methylsulfonyl)nicotinonitrile plays a role in the synthesis of various compounds with antiprotozoal activity. It has been utilized in the synthesis of compounds that show significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, and some have demonstrated curative properties in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).

Deuterium-Labelled Derivatives for Medical Research

The synthesis of deuterium-labelled derivatives of 6-(Methylsulfonyl)nicotinonitrile has been reported. These derivatives are important for medical research, especially in studies involving the tracking and analysis of drug distribution and metabolism (Ismail & Boykin, 2004).

Antioxidant Evaluation

6-(Methylsulfonyl)nicotinonitrile is also involved in the synthesis of nicotinonitriles with potential antioxidant properties. This indicates its relevance in the creation of compounds that could play a role in combating oxidative stress-related diseases (Gouda et al., 2016).

Antimycobacterial Agents

This compound has been used in the synthesis of s-triazines, which have shown profound in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This application is significant in the search for new treatments for tuberculosis (Patel et al., 2014).

Fluorescence 'On-Off' Molecular Switch

6-(Methylsulfonyl)nicotinonitrile derivatives have been utilized as fluorescent chemosensors for the detection of metal ions like Fe3+ and Hg2+. This is particularly useful in the development of new tools for environmental monitoring and biological research (Koner et al., 2012).

Corrosion Inhibition

Derivatives of 6-(Methylsulfonyl)nicotinonitrile have been investigated as green corrosion inhibitors for mild steel in hydrochloric acid. This application is important in industrial settings where corrosion prevention is essential (Singh et al., 2016).

Safety And Hazards

The safety data sheet for related compounds suggests that they may be toxic if swallowed, in contact with skin, or if inhaled . They may also cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

6-(Methylsulfonyl)nicotinonitrile has been the subject of research in various fields of science, such as medicine, biotechnology, and materials science. One study found that 6-(Methylsulfonyl)hexyl isothiocyanate, a related compound, induced autophagy in Jurkat and HL-60 cells at the highest concentration tested and increased ROS intracellular levels in a dose-dependent manner . This suggests that 6-(Methylsulfonyl)nicotinonitrile may have potential as a chemopreventive agent .

properties

IUPAC Name

6-methylsulfonylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWUYKLVNZNIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499366
Record name 6-(Methanesulfonyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylsulfonyl)nicotinonitrile

CAS RN

66154-68-5
Record name 6-(Methanesulfonyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Latli, M Hrapchak, M Cheveliakov… - Journal of Labelled …, 2018 - Wiley Online Library
1‐(4‐Fluorophenyl)‐1H‐pyrazolo[3,4‐c]pyridine‐4‐carboxylic acid (2‐methanesulfonyl‐pyridin‐4‐ylmethyl)‐amide (1) and its analogs (2) and (3) are potent CCR1 antagonists intended …

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